molecular formula C11H17N B1266775 1-Phenylpentan-2-amine CAS No. 63951-01-9

1-Phenylpentan-2-amine

Cat. No. B1266775
CAS RN: 63951-01-9
M. Wt: 163.26 g/mol
InChI Key: VXGQDFOHLMAZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpentan-2-amine, also known as 1-PP, is an organic compound that belongs to the amphetamine class . It has a CAS Number of 63951-01-9 and a molecular weight of 163.26 . The IUPAC name for this compound is 1-benzylbutylamine .


Synthesis Analysis

The synthesis of amines like 1-Phenylpentan-2-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The InChI code for 1-Phenylpentan-2-amine is 1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 . This compound is a liquid at room temperature .


Chemical Reactions Analysis

Amines, including 1-Phenylpentan-2-amine, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

1-Phenylpentan-2-amine is a liquid at room temperature . It has a boiling point of 247.9 °C at 760 mmHg and a theoretical density of 0.928 g/cm^3 .

Scientific Research Applications

Synthesis of Complex Organic Molecules

1-phenylpentan-2-amine: serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, such as nucleophilic substitution and reductive amination, enabling chemists to construct a wide array of derivatives. These derivatives can be further modified to produce pharmaceuticals, agrochemicals, and other valuable organic compounds .

Medicinal Chemistry

In medicinal chemistry, 1-phenylpentan-2-amine is utilized to develop new therapeutic agents. Its amine group is a common motif in bioactive molecules, making it a prime candidate for the synthesis of receptor ligands, enzyme inhibitors, and potential anticancer agents. The compound’s ability to easily form bonds with other molecules contributes to its significance in drug design .

Materials Science

The compound finds applications in materials science due to its ability to act as a monomer in polymer synthesis. Polymers derived from 1-phenylpentan-2-amine can exhibit unique electronic, optical, and mechanical properties, making them suitable for use in organic electronics, photovoltaics, and as biomaterials .

Catalysis

1-phenylpentan-2-amine: can function as a ligand in catalysis, forming complexes with metals that catalyze various chemical reactions. This application is crucial in industrial processes where catalysts are employed to increase the efficiency and selectivity of chemical transformations .

Environmental Remediation

Amines like 1-phenylpentan-2-amine are being explored for their potential in environmental remediation. They can be used in processes such as carbon capture and the synthesis of green chemicals, contributing to the reduction of pollution and the development of sustainable technologies .

Analytical Chemistry

In analytical chemistry, derivatives of 1-phenylpentan-2-amine can be used as standards or reagents in various analytical techniques. These compounds help in the quantification and identification of substances within complex mixtures, playing a vital role in quality control and research settings .

Safety and Hazards

The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

properties

IUPAC Name

1-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQDFOHLMAZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874246
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63951-01-9
Record name Phenethylamine, alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpentan-2-amine
Reactant of Route 2
Reactant of Route 2
1-Phenylpentan-2-amine
Reactant of Route 3
Reactant of Route 3
1-Phenylpentan-2-amine
Reactant of Route 4
Reactant of Route 4
1-Phenylpentan-2-amine
Reactant of Route 5
Reactant of Route 5
1-Phenylpentan-2-amine
Reactant of Route 6
1-Phenylpentan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.